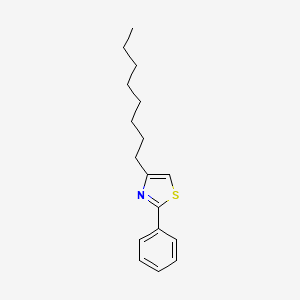

Thiazole, 4-octyl-2-phenyl-

Description

Historical Context and Evolution of Thiazole (B1198619) Heterocycle Research

The journey of thiazole chemistry began in the late 19th century with the pioneering work of Hantzsch and Hofmann. numberanalytics.comijper.org In 1887, Arthur Hantzsch reported the first synthesis of a thiazole derivative by reacting an α-haloketone with a thioamide, a method now famously known as the Hantzsch thiazole synthesis. chemicalbook.comtandfonline.com This foundational discovery opened the door to the systematic exploration of thiazole chemistry.

Early research focused on understanding the fundamental structure and reactivity of the thiazole ring. e-bookshelf.de The establishment of the thiazole ring's presence in cyanine (B1664457) dyes by Mills was a significant milestone, highlighting their practical applications as photographic sensitizers. nih.gov Over the decades, the field has evolved from basic synthesis and characterization to the development of sophisticated synthetic methodologies. researchgate.net The continuous development of new synthetic routes has allowed for the creation of a vast library of thiazole derivatives with diverse substitution patterns. researchgate.netresearchgate.net

Importance of Thiazole Heterocycles in Contemporary Synthetic Chemistry and Advanced Materials Research

Thiazole and its derivatives are of immense importance in modern synthetic chemistry. nih.gov They serve as versatile building blocks for the synthesis of more complex molecules and fused heterocyclic systems like oxazoles, pyrazoles, and pyrimidines. wjrr.org The presence of multiple reaction sites on the thiazole ring allows for extensive functionalization, enabling chemists to fine-tune the properties of the resulting molecules. nih.gov This has led to their use as catalysts, sensors, and liquid crystals. nih.gov

In the realm of advanced materials research, thiazole-containing compounds are gaining attention for their potential applications in nanoelectronics and the development of novel materials. chemrxiv.org Their unique electronic and photophysical properties make them suitable components for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The stability and tunable nature of the thiazole scaffold continue to drive innovation in materials science. numberanalytics.comchemrxiv.org

Overview of Research Trajectories for Alkyl- and Phenyl-Substituted Thiazoles

Alkyl-substituted thiazoles have been extensively investigated for their biological activities. Studies have shown that the presence of alkyl groups can enhance the biological potential of thiazole compounds against various microbial strains. nih.gov For instance, certain alkyl-substituted thiazoles have demonstrated notable antibacterial and antifungal properties. nih.govbiorxiv.org The length and bulkiness of the alkyl side chain can impact the molecule's ability to interact with biological targets. worktribe.com

Phenyl-substituted thiazoles are another critical area of research, with a strong focus on their pharmacological applications. The incorporation of a phenyl group can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netbenthamdirect.comnih.gov The electronic nature and position of substituents on the phenyl ring further modulate these activities, a key aspect of structure-activity relationship (SAR) studies. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the compound's potency. researchgate.net

The combination of both alkyl and phenyl substituents on the same thiazole scaffold, as seen in 4-octyl-2-phenylthiazole , represents a strategic approach to molecular design. This allows for the synergistic or additive effects of both moieties, potentially leading to compounds with enhanced properties for specific applications in medicinal chemistry and materials science.

Compound Profile: Thiazole, 4-octyl-2-phenyl-

| Property | Data |

| IUPAC Name | 4-octyl-2-phenyl-1,3-thiazole |

| Molecular Formula | C₁₇H₂₃NS |

| Molecular Weight | 273.44 g/mol |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Solubility | Not specified in search results |

| CAS Number | 884496-51-1 |

Synthetic Approaches

The synthesis of 2,4-disubstituted thiazoles like 4-octyl-2-phenylthiazole generally follows established methods in heterocyclic chemistry. The most common and historically significant method is the Hantzsch thiazole synthesis . ijper.orgtandfonline.com This reaction involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 4-octyl-2-phenylthiazole, the likely precursors would be:

1-Bromo-2-decanone (an α-haloketone with an octyl group)

Thiobenzamide (B147508) (a thioamide with a phenyl group)

The reaction proceeds via a cyclocondensation mechanism to form the thiazole ring.

Modern synthetic strategies often focus on improving the efficiency, yield, and environmental footprint of these reactions. This includes the use of microwave-assisted synthesis, greener solvents, and novel catalytic systems. numberanalytics.comresearchgate.net One-pot multicomponent reactions are also gaining traction as they offer a more streamlined approach to synthesizing complex thiazole derivatives. tandfonline.com

Spectroscopic Data

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the octyl chain, the phenyl group, and a characteristic singlet for the proton at the C5 position of the thiazole ring. sapub.orgnih.gov

¹³C NMR: The carbon spectrum would display distinct signals for the carbons of the octyl group, the phenyl ring, and the three carbons of the thiazole ring. The chemical shifts of the thiazole carbons provide valuable information about the electronic environment of the ring. nih.govnih.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (273.44 m/z). Fragmentation patterns would likely involve the loss of the octyl chain or parts of the phenyl group. ekb.eg

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C-S stretching vibrations of the thiazole ring, as well as bands corresponding to the aromatic C-H and aliphatic C-H bonds of the phenyl and octyl groups, respectively. sapub.orgekb.eg

Research Applications

While specific research applications for 4-octyl-2-phenylthiazole are not detailed in the search results, the broader class of 2,4-disubstituted thiazoles, particularly those with alkyl and phenyl substituents, has been extensively studied for various applications:

Medicinal Chemistry: Thiazole derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. chemrxiv.orgresearchgate.netbohrium.com The combination of a lipophilic octyl chain and an aromatic phenyl group in 4-octyl-2-phenylthiazole could lead to interesting biological activities, potentially enhancing its ability to cross cell membranes.

Materials Science: The structural features of 4-octyl-2-phenylthiazole make it a candidate for investigation in materials science. The thiazole core provides electronic properties, while the octyl chain can influence its solubility and organization in thin films, which is relevant for applications in organic electronics. chemrxiv.org

Agrochemicals: Thiazole derivatives have also found use as fungicides and herbicides in agriculture. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

607360-75-8 |

|---|---|

Molecular Formula |

C17H23NS |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

4-octyl-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C17H23NS/c1-2-3-4-5-6-10-13-16-14-19-17(18-16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 |

InChI Key |

DMSLTBKZGPQFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CSC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the carbon-hydrogen framework of organic molecules. For 4-octyl-2-phenyl-1,3-thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton on the thiazole (B1198619) ring (H-5) is expected to resonate as a singlet in the aromatic region. The signals for the octyl group would be found in the upfield region, with the terminal methyl group appearing as a triplet around δ 0.9 ppm and the methylene (B1212753) groups appearing as a series of multiplets.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbon atoms of the thiazole and phenyl rings would resonate in the downfield region (δ 110-170 ppm), with the quaternary carbons showing distinct chemical shifts. The eight carbon signals of the octyl chain would appear in the upfield aliphatic region (δ 14-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-octyl-2-phenyl-1,3-thiazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | ~7.8-8.0 (d) | ~126-128 |

| Phenyl-H (meta) | ~7.3-7.5 (m) | ~129-131 |

| Phenyl-H (para) | ~7.3-7.5 (m) | ~130-132 |

| Thiazole-H5 | ~7.0-7.2 (s) | ~115-120 |

| Octyl-CH₂ (α to thiazole) | ~2.7-2.9 (t) | ~30-33 |

| Octyl-CH₂ (β to thiazole) | ~1.6-1.8 (quint) | ~29-31 |

| Octyl-(CH₂)₅ | ~1.2-1.4 (m) | ~22-32 |

| Octyl-CH₃ | ~0.8-0.9 (t) | ~14 |

| Phenyl-C1 (ipso) | - | ~133-135 |

| Thiazole-C2 | - | ~165-170 |

Note: Predicted values are based on data from related phenylthiazole structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Proton-Carbon Correlations

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable. A Correlation SpectroscopY (COSY) experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the octyl chain and potentially between protons on the phenyl ring.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. This is crucial for assigning the specific ¹³C signals to their corresponding protons within the molecular structure, such as linking the upfield proton signals to the aliphatic carbons of the octyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of 4-octyl-2-phenyl-1,3-thiazole is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic phenyl and thiazole rings (around 3000-3100 cm⁻¹) and the aliphatic octyl chain (around 2850-2960 cm⁻¹). C=N and C=C stretching vibrations from the thiazole and phenyl rings would likely appear in the 1450-1650 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for 4-octyl-2-phenyl-1,3-thiazole

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=N/C=C Stretch (Aromatic Rings) | 1650-1450 | 1650-1450 |

| Thiazole Ring Breathing | - | Strong intensity expected |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 4-octyl-2-phenyl-1,3-thiazole (C₁₇H₂₃NS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern would likely involve cleavage of the octyl chain and fragmentation of the thiazole ring. Common fragmentation pathways for alkylthiazoles include alpha-cleavage of the alkyl chain and cleavage of the bonds within the heterocyclic ring. The presence of the phenyl group would also influence the fragmentation, potentially leading to the formation of stable phenyl-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The 2-phenylthiazole (B155284) moiety in the target compound constitutes a significant chromophore.

The UV-Vis spectrum of 4-octyl-2-phenyl-1,3-thiazole is expected to exhibit absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl and thiazole rings. The position of the absorption maximum (λ_max) would be influenced by the extent of conjugation and the solvent used for the analysis.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles for 4-octyl-2-phenyl-1,3-thiazole.

Furthermore, X-ray crystallography would reveal the supramolecular assembly of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking between the aromatic rings or van der Waals interactions involving the octyl chains. Such information is crucial for understanding the solid-state properties of the material. While a crystal structure for the specific title compound is not available in the searched literature, analysis of related phenylthiazole structures indicates that the phenyl and thiazole rings are often nearly coplanar, which influences the crystal packing. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral analogues)

While "Thiazole, 4-octyl-2-phenyl-" itself is not chiral, the introduction of a chiral center, for instance by substitution on the octyl chain or the phenyl group, would result in enantiomers. The determination of the enantiomeric excess (e.e.) of such chiral analogs is crucial in many applications, particularly in pharmacology. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric composition of a mixture. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. mdpi.com For chiral thiazole derivatives, the electronic transitions associated with the aromatic and heterocyclic chromophores would give rise to characteristic CD signals. d-nb.info

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a chiral compound and its enantiomer will produce a mirror-image spectrum. ORD can be used to determine the enantiomeric excess and the absolute configuration of chiral molecules. mdpi.com

The development of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) also provides a robust method for the separation of enantiomers and the determination of their ratios, which can be used in conjunction with chiroptical spectroscopy for validation. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Analysis of Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient approach to study systems like 4-octyl-2-phenylthiazole. Methods such as the hybrid B3LYP functional combined with a split-valence basis set like 6-311G(d,p) are commonly employed for reliable calculations of geometry, energy, and spectroscopic parameters for thiazole (B1198619) derivatives. nih.govkbhgroup.in

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 4-octyl-2-phenylthiazole, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Table 1: Typical Calculated Structural Parameters for a 2-Phenylthiazole (B155284) Core Note: These are representative values based on DFT calculations of similar structures, as specific experimental data for 4-octyl-2-phenylthiazole is not available. Data is generalized from studies on related molecules. kbhgroup.in

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Lengths | C-S (thiazole) | 1.76 - 1.78 |

| C-N (thiazole) | 1.30 - 1.38 | |

| C=C (thiazole) | 1.37 - 1.39 | |

| C-C (phenyl-thiazole) | 1.47 - 1.49 | |

| C=C (phenyl ring) | 1.39 - 1.41 | |

| Bond Angles | C-S-C (thiazole) | ~90° |

| C-N=C (thiazole) | ~110° - 116° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In 4-octyl-2-phenylthiazole, the electron-rich thiazole ring, the aromatic phenyl group, and the alkyl octyl chain all contribute to the final energy levels of the frontier orbitals. DFT calculations can map these orbitals, showing that the HOMO is typically localized over the electron-rich thiazole and phenyl rings, while the LUMO is also distributed across this conjugated system. The electron density distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, identifies the nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions of the molecule, which is crucial for predicting sites of chemical attack. kbhgroup.inresearchgate.net

Table 2: Representative FMO Energies from DFT Studies on Thiazole Derivatives Note: Values are illustrative and sourced from studies on various thiazole derivatives to show a typical range. nih.govmdpi.com

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazoline-2-thione derivative 4d | -5.618 | -1.104 | 4.513 mdpi.com |

| Clevudine (nucleoside analogue) | -6.954 | -2.789 | 4.165 nih.gov |

| Telbivudine (nucleoside analogue) | -7.211 | -0.525 | 6.686 nih.gov |

DFT and its time-dependent extension, TD-DFT, are highly effective at predicting spectroscopic properties. TD-DFT can calculate the electronic excitation energies, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net For 4-octyl-2-phenylthiazole, the predicted spectrum would likely show absorptions corresponding to π→π* transitions within the conjugated phenylthiazole system. kbhgroup.in Comparing the computed λmax values with experimental data serves as a validation of both the computational method and the optimized molecular structure. researchgate.net

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted shifts, when compared to experimental spectra, are invaluable for confirming the chemical structure and assigning specific signals to the correct atoms in the molecule. biomedpharmajournal.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. arxiv.org By solving Newton's equations of motion for a collection of atoms, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

For 4-octyl-2-phenylthiazole, MD simulations are particularly useful for exploring the conformational landscape of the flexible octyl chain. While DFT can find the lowest-energy conformer, MD can show how the chain behaves at different temperatures and in different solvents, revealing the relative stability of various conformations and the energy barriers between them. nih.gov If this molecule were being studied for its interaction with a biological target or a material surface, MD simulations could model the binding process, identify key intermolecular interactions (like hydrogen bonds or van der Waals forces), and calculate the binding free energy, providing insights that are inaccessible through static calculations alone. nih.govtandfonline.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). wikipedia.orgmdpi.comresearchgate.net These models rely on calculating a set of numerical values, or "descriptors," that represent the molecule's structural, electronic, or steric features.

For a series of compounds related to 4-octyl-2-phenylthiazole (e.g., varying the length of the alkyl chain or substituting the phenyl ring), a QSAR model could be developed to predict a specific biological effect, such as antifungal activity. nih.gov The model might reveal that activity is correlated with certain descriptors like the HOMO energy, molecular volume, or specific electrostatic features. nih.govnih.gov Similarly, a QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention time. By understanding which descriptors are most important, these models provide powerful design principles for creating new molecules with enhanced or optimized properties without the need for exhaustive synthesis and testing. mdpi.com

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

For 4-octyl-2-phenylthiazole, the long, non-polar octyl chain suggests it will have poor solubility in water but good solubility in non-polar organic solvents. Solvation models can quantify these effects, predicting how the molecule's conformational preferences and electronic properties change in different solvents. claudiozannoni.it For instance, the energy levels of the HOMO and LUMO, and consequently the UV-Vis absorption spectrum, can shift depending on the polarity of the solvent. researchgate.net These models are also critical for studying intermolecular interactions, as they can calculate the energy of dimerization or aggregation, which is important for understanding the material properties of the compound in a condensed phase.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Thiazole (B1198619) Ring

The thiazole ring possesses a unique electronic structure that dictates its reactivity towards aromatic substitution. The nitrogen atom at position 3 acts as a moderate electron-withdrawing group via induction, while the sulfur atom at position 1 can donate electron density through resonance. This results in a nuanced reactivity profile.

Electrophilic Aromatic Substitution (EAS): Typical EAS reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at the C5 position of 4-octyl-2-phenylthiazole. pharmaguideline.com The presence of an existing substituent at C5 would hinder further electrophilic attack. pharmaguideline.com

Nucleophilic Aromatic Substitution (NAS): The C2 position is susceptible to attack by strong nucleophiles, potentially leading to the displacement of a suitable leaving group if one were present. However, in the parent compound, deprotonation at C2 by a strong organolithium base is a more common reaction, creating a nucleophilic carbon that can react with various electrophiles like aldehydes, ketones, or alkyl halides. pharmaguideline.comnih.gov

| Position | Electronic Character | Favored Reaction Type | Influencing Factors |

|---|---|---|---|

| C2 | Electron-deficient | Nucleophilic Substitution / Deprotonation | Adjacent N and S atoms |

| C4 | Electron-rich (relative to C2) | Electrophilic Substitution (less favored than C5) | Substituted with electron-donating octyl group |

| C5 | Most electron-rich | Electrophilic Substitution | Donation from S atom; activation by C4-octyl group |

Synthetic Strategies for Functionalization of the Octyl and Phenyl Moieties

The octyl and phenyl groups attached to the thiazole core provide additional sites for chemical modification, significantly expanding the synthetic possibilities for creating derivatives of 4-octyl-2-phenylthiazole.

Functionalization of the Phenyl Moiety: The phenyl ring can undergo standard electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com The thiazole ring attached at C2 acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce new functional groups. nih.gov Furthermore, modern cross-coupling reactions, like the Suzuki-Miyaura or Sonogashira couplings, can be utilized if the phenyl ring is first halogenated (e.g., brominated or iodinated). nih.gov

Functionalization of the Octyl Moiety: The aliphatic octyl chain can be functionalized through free-radical reactions. For instance, selective bromination using N-bromosuccinimide (NBS) under UV irradiation can introduce a bromine atom at various positions along the chain, with a preference for the carbon adjacent to the thiazole ring (the α-carbon). This halogenated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, cyanides, alkoxides) to introduce diverse functionalities.

| Moiety | Reaction Type | Reagents | Potential Products |

|---|---|---|---|

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenylthiazole |

| Phenyl Ring | Halogenation | Br₂/FeBr₃ | Bromo-substituted phenylthiazole |

| Phenyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl-substituted thiazole |

| Octyl Chain | Free-Radical Halogenation | NBS, light | Bromo-octylthiazole |

| Octyl Chain | Nucleophilic Substitution (on halo-octyl) | NaN₃, KCN, etc. | Azido-octylthiazole, Cyano-octylthiazole, etc. |

Construction of Complex Thiazole-Containing Heterocyclic Systems (e.g., Fused Rings, Schiff Bases)

Derivatives of 4-octyl-2-phenylthiazole can serve as building blocks for the synthesis of more elaborate heterocyclic structures, such as fused-ring systems and Schiff bases.

Schiff Bases: The formation of Schiff bases requires the presence of a primary amine and a carbonyl group. nih.gov To synthesize a Schiff base from 4-octyl-2-phenylthiazole, one of the substituents must first be appropriately functionalized. For example, nitration of the phenyl ring followed by reduction (e.g., with Sn/HCl or H₂/Pd) would yield a 2-(aminophenyl)-4-octylthiazole. This amino-derivative can then be condensed with various aldehydes or ketones to form a wide range of Schiff bases. orientjchem.orgnih.gov These reactions are typically carried out by refluxing the reactants in an alcoholic solvent. nih.gov

Fused Rings: The construction of fused heterocyclic systems involves intramolecular cyclization reactions, which require bifunctional precursors. researchgate.net Starting from 4-octyl-2-phenylthiazole, a fused ring could be constructed by introducing reactive groups onto both the thiazole ring and one of the substituents. For instance, functionalizing the C5 position of the thiazole and the ortho position of the phenyl ring could lead to a cyclization event that forms a new ring fused to both the thiazole and phenyl moieties. Similarly, functionalizing the terminal end of the octyl chain and the C5 position of the thiazole could allow for the formation of a large fused ring system. The synthesis of benzothiazoles, a related fused system, often involves the reaction of 2-aminothiophenol (B119425) with aldehydes or other precursors. semanticscholar.org

Metal Complexation and Coordination Chemistry of Thiazole Ligands

Thiazole and its derivatives are effective ligands in coordination chemistry due to the presence of donor atoms. researchgate.netulisboa.pt The thiazole ring contains both a nitrogen atom (a hard base) and a sulfur atom (a soft base), allowing it to coordinate with a variety of hard and soft metal ions. nih.gov

In 4-octyl-2-phenylthiazole, the primary coordination site is the nitrogen atom at the 3-position, which possesses a lone pair of electrons available for donation to a metal center. researchgate.net This allows the molecule to act as a monodentate ligand, forming complexes with a range of transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). acs.orgdiscoveryjournals.org The resulting metal complexes can exhibit various geometries, including tetrahedral and octahedral, depending on the metal ion and the presence of other ligands. discoveryjournals.orgmdpi.com

The synthetic versatility of the 4-octyl-2-phenylthiazole scaffold allows for the introduction of additional donor atoms onto the phenyl or octyl groups. For example, introducing a hydroxyl or amino group at the ortho-position of the phenyl ring would create a bidentate ligand capable of forming stable chelate rings with metal ions, enhancing the stability of the resulting complexes. researchgate.net

| Metal Ion (M) | Anion (X) | Example Complex Formula | Potential Geometry |

|---|---|---|---|

| Cu(II) | Cl⁻ | [CuL₂Cl₂] | Distorted Octahedral |

| Co(II) | Cl⁻ | [CoL₂Cl₂] | Tetrahedral or Octahedral |

| Ni(II) | CH₃COO⁻ | [NiL₂(CH₃COO)₂] | Octahedral |

| Zn(II) | Cl⁻ | [ZnL₂Cl₂] | Tetrahedral |

| Pt(II) | Cl⁻ | [PtL₂Cl₂] | Square Planar |

Advanced Academic Applications and Research Directions

Materials Science Applications

The distinct separation of a rigid, electronically active core and a flexible, solubilizing tail in 4-octyl-2-phenylthiazole makes it a prime candidate for the development of novel materials with tunable electronic, optical, and self-assembly properties.

Organic Electronics and Optoelectronic Materials

The thiazole-phenyl scaffold is a key component in the design of organic semiconductors. Derivatives of this core structure are being actively investigated for their potential in next-generation electronic and optoelectronic devices, such as polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Organic Semiconductors and OLEDs: A closely related compound, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), has been identified as a promising organic semiconductor. nih.gov Studies on PTPA reveal that the electronic density shifts from a phenyl-donating ring to the 4-phenylthiazole (B157171) acceptor ring, a process known as intramolecular charge transfer (ICT). researchgate.net This charge transfer is fundamental to the semiconducting nature of the material. The electrical conductivity of PTPA increases with temperature, a hallmark of semiconductor behavior, indicating its potential utility in devices like OLEDs. nih.govresearchgate.net The presence of the octyl group in 4-octyl-2-phenylthiazole would further enhance its processability and solubility in organic solvents, facilitating the fabrication of thin films essential for these devices.

Polymer Solar Cells: In the realm of photovoltaics, thiazole-containing polymers are valued for their electronic properties. Wide band gap polymers incorporating thiazole (B1198619) units have been synthesized and tested in non-fullerene PSCs, achieving significant power conversion efficiencies. rsc.org For instance, polymers combining benzodithiophene with bithiazole or thiazolothiazole units have demonstrated efficiencies of up to 10.63%. rsc.org These findings underscore the utility of the thiazole moiety in constructing efficient polymer donors for solar cells. The 4-octyl-2-phenylthiazole unit could serve as a monomer or a functional side-chain in such polymers, with the octyl group improving solubility and influencing the morphology of the active layer, which is critical for device performance. researchgate.net

Liquid Crystal Development and Mesomorphic Behavior

The molecular structure of 4-octyl-2-phenylthiazole is archetypal for a thermotropic liquid crystal, featuring a rigid core (2-phenylthiazole) that provides structural anisotropy and a flexible terminal alkyl chain (octyl) that promotes fluidity and ordered phases at elevated temperatures. tcichemicals.com

Induction of Mesophases: The incorporation of heterocyclic rings like benzothiazole (B30560) into calamitic (rod-like) molecules is a known strategy for inducing mesophase transitions. nycu.edu.tw The presence of heteroatoms such as sulfur and nitrogen enhances polarizability, which facilitates the formation of liquid crystal phases. nycu.edu.tw

Role of the Alkyl Chain: The length of the terminal alkyl chain plays a critical role in determining the type and stability of the mesophase. In homologous series of benzothiazole-based liquid crystals, shorter alkyl chains tend to favor the nematic phase, which is characterized by long-range orientational order. nycu.edu.tw As the chain length increases, van der Waals forces between the molecules become stronger, promoting the formation of more ordered smectic phases, where molecules are arranged in layers. nycu.edu.tw Specifically, smectic A phases have been observed to emerge in derivatives with octyloxy chains or longer, suggesting that 4-octyl-2-phenylthiazole is a strong candidate for exhibiting smectic mesomorphism. nycu.edu.tw This predictable structure-property relationship allows for the rational design of liquid crystals with specific phase behaviors for display and sensor applications.

| Alkyl Chain Length | Observed Mesophase(s) | Key Observation |

|---|---|---|

| Short (e.g., < C8) | Nematic (N) | Disruption of lamellar packing favors less ordered nematic phase. |

| Long (e.g., ≥ C8) | Nematic (N), Smectic A (SmA) | Increased van der Waals forces stabilize lamellar packing, leading to the emergence of the SmA phase. |

Fluorescent Probes and Dyes for Non-Biological Systems

Benzothiazole and its derivatives are well-established fluorophores, forming the core of many fluorescent dyes and probes. Their photophysical properties, such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), can be harnessed for sensing and imaging applications. researchgate.net

The 2-phenylthiazole (B155284) core of 4-octyl-2-phenylthiazole is inherently fluorescent. Research on related 2-arylbenzothiazoles shows they exhibit strong fluorescence, with emission wavelengths typically in the 380 to 450 nm range. These properties make them suitable for use as fluorescent probes. The octyl chain enhances solubility in non-polar media, making 4-octyl-2-phenylthiazole particularly useful for applications in organic solvents or for integration into polymer matrices to create fluorescent materials. Such materials could be used in sensing applications or as components in white light-emitting devices.

Exploration of Molecular Interactions in Biological Systems

The phenylthiazole scaffold serves as a versatile template in medicinal chemistry for designing molecules that can interact with biological targets like enzymes, proteins, and nucleic acids.

Design Principles for Molecular Recognition and Enzyme Inhibition Mechanisms

The design of effective enzyme inhibitors relies on principles of molecular recognition, where the inhibitor molecule has a shape and chemical complementarity to the enzyme's active site. The phenylthiazole core provides a rigid and predictable scaffold that can be systematically modified to optimize these interactions.

Hydrophobic Interactions: Research on phenylthiazole derivatives as antiflaviviral agents has shown that adding a linear hydrophobic tail to the phenyl ring is a key design principle. nih.gov Molecular modeling studies indicate that this hydrophobic tail, analogous to the octyl group in 4-octyl-2-phenylthiazole, is positioned within a hydrophobic pocket of the target viral E-protein. nih.gov This interaction is critical for the compound's inhibitory activity.

Structure-Activity Relationships (SAR): Systematic studies on various thiazole derivatives have established clear SAR. For example, in the development of α-glucosidase inhibitors, the introduction of electron-withdrawing groups on the phenyl ring was found to increase inhibitory activity. mdpi.com Similarly, studies on 2-aminothiazole (B372263) derivatives as inhibitors of carbonic anhydrase and cholinesterases have demonstrated potent inhibition at nanomolar concentrations, highlighting the effectiveness of the thiazole scaffold. nih.gov The 4-octyl-2-phenylthiazole structure fits this design paradigm, where the phenylthiazole unit acts as the core recognition element and the octyl group serves to anchor the molecule in a hydrophobic sub-site of an enzyme.

| Derivative Class | Target Enzyme/Protein | Key Design Feature | Reference |

|---|---|---|---|

| Phenylthiazoles | Flavivirus E-protein | Linear hydrophobic tail on the phenyl ring for binding in a hydrophobic pocket. | nih.gov |

| 2-Phenylthiazoles | S. aureus Sortase A | Rigid scaffold with multiple aromatic rings to ensure low molecular flexibility. | mdpi.com |

| 2-Aminothiazoles | Carbonic Anhydrase I/II, Acetylcholinesterase | Varied substitutions on the phenyl ring to optimize binding and achieve low micromolar to nanomolar inhibition. | nih.gov |

| Benzothiazole-triazoles | α-Glucosidase | Electron-withdrawing groups on the phenyl ring enhance inhibitory activity. | mdpi.com |

Investigation of DNA/Protein Binding and Cleavage Mechanisms

The planar, aromatic nature of the 2-phenylthiazole core suggests it has the potential to interact with DNA, primarily through intercalation (stacking between base pairs) or groove binding.

DNA Binding and Cleavage: Novel thiazole-based cyanoacrylamide derivatives have been shown to bind to calf thymus DNA (CT-DNA) and cleave plasmid DNA upon irradiation with UV-A light. nih.gov The cleavage mechanism is believed to involve the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) radicals. nih.gov While the octyl group is not directly involved in the electronic transitions required for photocleavage, its steric bulk and hydrophobicity could influence the mode and affinity of DNA binding.

Targeting Specific DNA Structures: The 4-phenylthiazole scaffold has also been explored for its ability to target non-canonical DNA structures. In one study, a 4-phenylthiazole derivative was synthesized as a potential binder for telomeric G-quadruplex DNA. nih.gov Although the specific compound tested was inactive, related thiosemicarbazone derivatives showed good stabilization of the G-quadruplex structure, indicating that the core scaffold is a viable starting point for developing ligands that can selectively recognize and bind to specific DNA conformations. nih.gov

Protein Binding: The binding affinity of thiazole derivatives towards proteins has also been investigated. Thiazole-based cyanoacrylamides showed good binding characteristics with bovine serum albumin (BSA), a common model protein. nih.gov This suggests that molecules like 4-octyl-2-phenylthiazole could act as transportable agents in biological systems, with the octyl group likely contributing to hydrophobic interactions with protein binding pockets.

Scaffold Exploration for Novel Chemical Entities in Life Sciences Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prominent structural motif in a multitude of biologically active compounds. nih.govscirp.org Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.commdpi.comnih.gov The phenylthiazole scaffold, in particular, has served as a valuable template for the design and synthesis of novel therapeutic agents. nih.govnih.gov

The specific substitution pattern of "4-octyl-2-phenyl-" introduces distinct physicochemical properties that can be strategically exploited in drug discovery. The presence of the lipophilic octyl group can significantly influence the compound's pharmacokinetic profile, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) characteristics. This is a critical consideration in the development of new drugs, as improved bioavailability can lead to enhanced efficacy.

Research into related phenylthiazole structures has demonstrated their potential as anticancer agents. For instance, various 2,4-disubstituted thiazole analogues have been synthesized and evaluated for their trypanocidal activity. nih.gov Furthermore, a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been investigated as potential cytotoxic agents against several human cancer cell lines. nih.gov The introduction of an octyl group at the 4-position of the thiazole ring in "Thiazole, 4-octyl-2-phenyl-" could be explored for its impact on anticancer potency and selectivity.

In the realm of infectious diseases, phenylthiazole derivatives have shown promise as antiflaviviral agents by targeting the viral envelope protein. nih.gov The hydrophobic n-butylphenyl tail in some analogues has been found to be crucial for activity, suggesting that the long alkyl chain of the 4-octyl group in the target compound could lead to potent antiviral properties. nih.gov Moreover, the thiazole nucleus is considered essential for the antifungal activity of certain derivatives, indicating another potential avenue of research for 4-octyl-2-phenylthiazole. nih.gov

The synthesis of such derivatives often relies on established methods like the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. nih.govchemhelpasap.combepls.commdpi.com This versatile reaction allows for the introduction of various substituents on the thiazole ring, enabling the creation of a library of compounds for biological screening. nih.gov

| Potential Biological Application | Relevant Research on Phenylthiazole Scaffolds |

| Anticancer | Synthesis of 2-phenylthiazole-4-carboxamide derivatives with cytotoxic activity. nih.gov |

| Antiviral (Antiflaviviral) | Phenylthiazole derivatives targeting the viral E-protein. nih.gov |

| Antimicrobial | Thiazole derivatives exhibiting antibacterial and antifungal properties. mdpi.comdergipark.org.tr |

| Antiprotozoal (Trypanocidal) | Evaluation of 2,4-disubstituted thiazoles against T. brucei. nih.gov |

Catalysis and Ligand Design in Organometallic Chemistry

Phenylthiazole derivatives, such as 4-octyl-2-phenylthiazole, are analogous to the well-studied 2-phenylpyridine (B120327) ligands. cdnsciencepub.com They can act as bidentate ligands, coordinating to a metal center through the thiazole nitrogen and a carbon atom of the phenyl ring via C-H activation. cdnsciencepub.com This mode of binding creates a stable metalloheterocycle that can be utilized in catalysis.

Specifically, phenylthiazole-based ligands have been successfully employed in palladium(II)-catalyzed Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comresearchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The resulting organometallic palladium complexes have been shown to be air-stable and effective catalysts for a wide range of substrates. cdnsciencepub.com The presence of the 4-octyl group in "Thiazole, 4-octyl-2-phenyl-" could enhance the solubility of the corresponding metal complex in organic solvents, which can be advantageous in homogeneous catalysis.

The electronic nature of the thiazole ring, being more electron-rich than pyridine, can influence the catalytic activity of the metal center. cdnsciencepub.com The specific substituents on the phenyl and thiazole rings can be further modified to modulate the ligand's properties. This tunability makes 4-octyl-2-phenylthiazole and its derivatives attractive candidates for the design of new catalysts for various organic transformations. benthamscience.comacs.org

| Catalytic Application | Ligand Type | Metal | Key Features |

| Suzuki-Miyaura Cross-Coupling | Phenylthiazole | Palladium(II) | Air-stable complexes, wide functional group tolerance. cdnsciencepub.comresearchgate.net |

| Asymmetric Hydrogenation | Chiral bidentate phosphine (B1218219) 1,3-thiazole ligands | Iridium | Used in homogeneous asymmetric catalysis. researchgate.net |

Applications in Analytical and Sensing Technologies

Thiazole derivatives have gained attention as versatile building blocks for the construction of chemosensors for the detection of various analytes, particularly metal ions. tandfonline.comresearchgate.net The ability of the thiazole ring to coordinate with metal ions, coupled with its inherent fluorescent properties, makes it a suitable component for the design of both colorimetric and fluorimetric sensors. tandfonline.comscientificarchives.com

The general principle behind these chemosensors involves the interaction between the thiazole moiety and the target analyte, which leads to a detectable change in the sensor's optical properties, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity (quenching or enhancement). tandfonline.comresearchgate.net

The structure of "Thiazole, 4-octyl-2-phenyl-" offers several features that could be beneficial for its application in sensing technologies. The phenyl group can be functionalized with various chromophores or fluorophores to tune the sensor's optical response. The long octyl chain can enhance the sensor's solubility in specific media and could also play a role in creating a specific binding pocket for the target analyte.

Thiazole-based chemosensors have been developed for the detection of a range of heavy metal ions. tandfonline.comresearchgate.net The design of such sensors often involves incorporating the thiazole unit into a larger conjugated system. For example, thiazole-tethered biaryls have been shown to be effective fluorescent chemosensors for the selective detection of Fe³⁺ ions. researchgate.net The development of luminescent metal-organic frameworks (LMOFs) incorporating thiazole derivatives is another promising approach for creating highly sensitive and selective sensors for environmental contaminants. scientificarchives.com

| Sensing Application | Detection Principle | Target Analytes | Relevant Thiazole-Based Systems |

| Metal Ion Detection | Colorimetric or Fluorimetric changes upon metal complexation. tandfonline.comresearchgate.net | Heavy metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺). tandfonline.comresearchgate.netresearchgate.net | Thiazole-tethered biaryls, Schiff bases. researchgate.net |

| Environmental Contaminant Sensing | Fluorescence quenching. scientificarchives.com | Toxic anions, aromatic compounds. scientificarchives.com | Luminescent Metal-Organic Frameworks (LMOFs) with thiazole units. scientificarchives.com |

Future Perspectives and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

Future synthetic research concerning 4-octyl-2-phenylthiazole is expected to prioritize the development of environmentally benign and efficient methodologies. Traditional synthetic routes often involve multi-step processes with harsh reagents and generate significant waste. The principles of green chemistry are increasingly guiding the synthesis of heterocyclic compounds, and these will undoubtedly be applied to the production of 4-octyl-2-phenylthiazole. unibo.it

Key areas of focus will likely include:

One-Pot Syntheses: Designing single-step reactions that combine multiple synthetic transformations without the need for isolating intermediates. This approach significantly reduces solvent usage, reaction time, and waste generation. For instance, a one-pot condensation of 2-aminothiophenols with aromatic aldehydes in a green solvent like glycerol (B35011) has been shown to be an effective and clean method for synthesizing 2-arylbenzothiazoles, a strategy that could be adapted for 4-octyl-2-phenylthiazole. nih.govrsc.org

Catalyst Innovation: The exploration of novel and recyclable catalysts is a cornerstone of sustainable synthesis. The use of solid-supported catalysts, such as Nafion-H in a polyethylene (B3416737) glycol-water system, has demonstrated success in the eco-friendly synthesis of 2-aminothiazoles. researchgate.net Similar strategies could be developed for the synthesis of 4-octyl-2-phenylthiazole, minimizing the use of hazardous and difficult-to-remove homogeneous catalysts.

Alternative Energy Sources: Microwave and ultrasonic irradiation are being increasingly utilized to accelerate reaction rates and improve yields in organic synthesis. These methods offer a more energy-efficient alternative to conventional heating. mdpi.com The application of these techniques to the synthesis of 4-octyl-2-phenylthiazole could lead to faster and more sustainable production processes.

The following table summarizes potential green synthetic approaches for 4-octyl-2-phenylthiazole based on methodologies developed for related compounds.

| Synthetic Approach | Key Features | Potential Advantages for 4-octyl-2-phenylthiazole Synthesis |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Reduced solvent waste, shorter reaction times, and simplified purification. |

| Heterogeneous Catalysis | Use of solid, recyclable catalysts. | Easy catalyst separation and reuse, minimizing metal contamination of the product. |

| Microwave/Ultrasound-Assisted Synthesis | Application of alternative energy sources. | Faster reaction rates, higher yields, and lower energy consumption. |

| Green Solvents | Utilization of environmentally friendly solvents like water or glycerol. | Reduced toxicity and environmental impact compared to traditional organic solvents. nih.govrsc.org |

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications. For 4-octyl-2-phenylthiazole, advanced computational studies will be instrumental in several key areas.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of 4-octyl-2-phenylthiazole. mdpi.com Such studies can provide insights into the molecule's reactivity, stability, and potential for use in electronic and optical applications. For example, DFT calculations have been used to study the effects of substituents on the spectroscopic properties of thiazolo[5,4-d]thiazole (B1587360) derivatives, providing a framework for understanding how the octyl and phenyl groups influence the properties of the target molecule. acs.org

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and intermolecular interactions within 4-octyl-2-phenylthiazole. This understanding is crucial for predicting how the molecule will interact with other molecules in various environments, which is important for applications in materials science and medicinal chemistry. nih.gov

Molecular Docking and Dynamics: In the context of potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of 4-octyl-2-phenylthiazole with specific biological targets. Molecular dynamics simulations can then be used to study the stability of these interactions over time.

The table below outlines the potential applications of various computational methods in the study of 4-octyl-2-phenylthiazole.

| Computational Method | Application | Predicted Outcomes for 4-octyl-2-phenylthiazole |

| Density Functional Theory (DFT) | Electronic structure and property prediction. | Understanding of HOMO-LUMO gap, reactivity, and spectroscopic characteristics. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Insights into the nature of intramolecular and intermolecular forces governing its behavior. nih.gov |

| Molecular Docking | Prediction of binding to biological targets. | Identification of potential protein targets for therapeutic applications. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions. | Assessment of the stability of ligand-protein complexes and conformational dynamics. |

Integration of Thiazole (B1198619) Scaffolds into Hybrid Material Systems

The unique combination of a π-conjugated thiazole ring and a flexible alkyl chain in 4-octyl-2-phenylthiazole makes it an attractive building block for the creation of novel hybrid materials with tailored properties. Thiazole-based compounds are already being explored for their utility in various material systems. researchgate.nettandfonline.comacs.org

Future research is likely to explore the incorporation of 4-octyl-2-phenylthiazole into:

Polymers and Organic Electronics: The 2-phenylthiazole (B155284) moiety can be incorporated into the backbone or as a pendant group in polymers to modify their electronic and optical properties. The octyl chain can enhance solubility and processability, which are crucial for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The length of the alkyl chain has been shown to significantly impact the properties and performance of thiazolothiazole-based small molecular acceptors in solar cells. nih.gov

Nanomaterials: Functionalization of nanoparticles with 4-octyl-2-phenylthiazole could lead to new materials with applications in sensing, catalysis, and drug delivery. For instance, 2-aminothiazole-functionalized poly(glycidyl methacrylate) microspheres have demonstrated excellent gold ion adsorption properties. mdpi.com

Metal-Organic Frameworks (MOFs): The thiazole nitrogen atom can act as a ligand for metal ions, enabling the construction of MOFs. The octyl and phenyl groups can be used to tune the porosity and functionality of these materials for applications in gas storage, separation, and catalysis.

The following table highlights potential hybrid material systems incorporating 4-octyl-2-phenylthiazole.

| Hybrid Material System | Role of 4-octyl-2-phenylthiazole | Potential Applications |

| Functional Polymers | Monomer or functional pendant group. | Organic electronics, sensors, and coatings. |

| Surface-Modified Nanoparticles | Capping or functionalizing agent. | Catalysis, sensing, and biomedical applications. |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Gas storage, separation, and catalysis. |

In-depth Elucidation of Structure-Function Relationships at the Molecular Level

A fundamental understanding of how the specific arrangement of atoms in 4-octyl-2-phenylthiazole dictates its properties and functions is crucial for its rational design and application. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be central to this endeavor. nih.govresearchgate.netbenthamscience.com

Key research questions to be addressed include:

Influence of the Octyl Chain: How does the length and branching of the alkyl chain at the 4-position of the thiazole ring affect the molecule's solubility, crystallinity, and intermolecular interactions? Studies on other thiazole derivatives have shown that the length of alkyl chains can significantly influence their properties and biological activities. acs.orgrsc.org

Role of the Phenyl Group: What is the impact of substitution on the 2-phenyl ring on the electronic properties and biological activity of the molecule? Research on related 2-phenylthiazole derivatives has demonstrated that modifications to this ring can dramatically alter their anticancer and other biological activities. nih.gov

A systematic approach involving the synthesis and characterization of a library of analogues with variations in the alkyl chain and substitutions on the phenyl ring will be necessary to establish clear structure-function relationships.

The table below outlines key structural features of 4-octyl-2-phenylthiazole and their potential influence on its functions.

| Structural Feature | Potential Influence | Research Approach |

| Octyl Chain (C8H17) | Solubility, molecular packing, and steric effects. | Synthesis of analogues with varying alkyl chain lengths and branching. |

| Phenyl Group (C6H5) | Electronic properties, π-π stacking, and receptor binding. | Introduction of electron-donating or -withdrawing groups on the phenyl ring. |

| Thiazole Core | Coordination chemistry, hydrogen bonding, and electronic transport. | Comparative studies with other heterocyclic cores. |

Q & A

Q. How are thiazole derivatives being engineered for applications beyond pharmacology, such as materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.